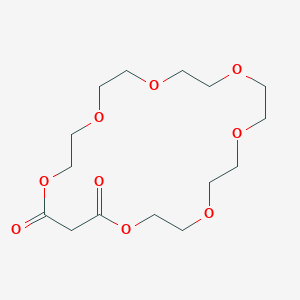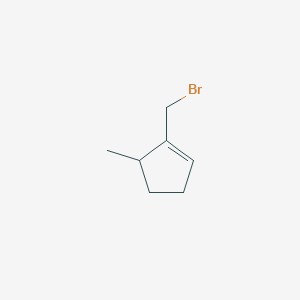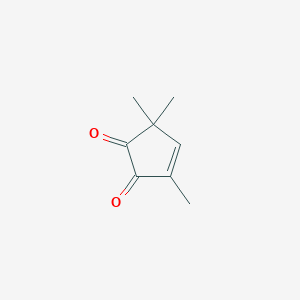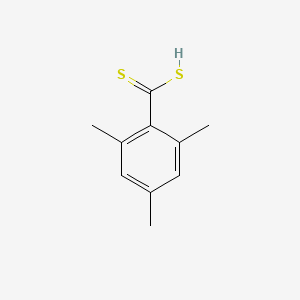
2,4,6-Trimethylbenzene-1-carbodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylbenzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a carbodithioic acid group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1-carbodithioic acid can be achieved through several methods:
From Dithioic Acids and Their Salts: This involves the reaction of dithioic acids with electrophiles.
Thionation of S-Substituted Thioates: This method involves the conversion of S-substituted thioates to dithioic acids.
Sigmatropic Rearrangements: Both [3,3]-sigmatropic (thio-Claisen) and [2,3]-sigmatropic rearrangements can be used to synthesize dithioic acids.
From Ketene Dithioacetal: This involves the reaction of ketene dithioacetals to form dithioic acids.
From Iminium Salts: This method involves the reaction of iminium salts with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound typically involves the isolation of the compound from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a significant amount of trimethylbenzene, which can be further processed to obtain the desired compound .
化学反应分析
Types of Reactions
2,4,6-Trimethylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,4,6-Trimethylbenzene-1-carbodithioic acid has several scientific research applications:
作用机制
The mechanism of action of 2,4,6-Trimethylbenzene-1-carbodithioic acid involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form coordination complexes with transition metals, which can then participate in various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbodithioic acid group.
1,2,4-Trimethylbenzene: Similar aromatic hydrocarbon but lacks the carbodithioic acid group.
Uniqueness
2,4,6-Trimethylbenzene-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene derivatives .
属性
CAS 编号 |
79253-88-6 |
|---|---|
分子式 |
C10H12S2 |
分子量 |
196.3 g/mol |
IUPAC 名称 |
2,4,6-trimethylbenzenecarbodithioic acid |
InChI |
InChI=1S/C10H12S2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) |
InChI 键 |
QYSTVKZFHACJNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=S)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
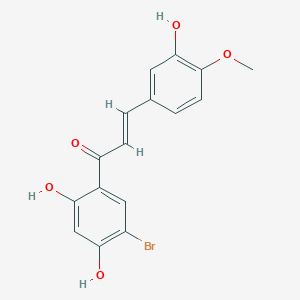
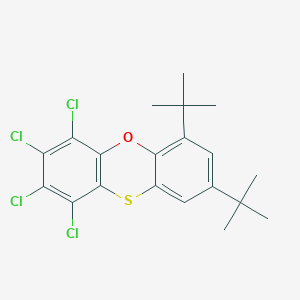
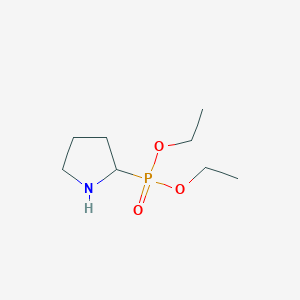
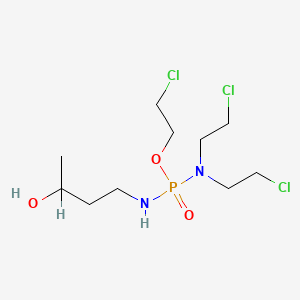
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)

methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
